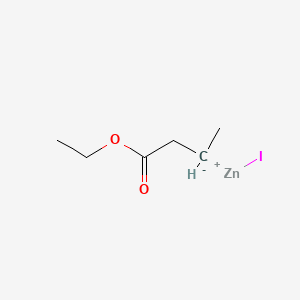
ethyl butanoate;iodozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl butanoate is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is known for its pleasant fruity aroma, often described as pineapple-like. Iodozinc(1+) is a cationic form of zinc iodide, represented as ZnI⁺. This compound is less commonly discussed but plays a role in various chemical reactions, particularly in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl butanoate is typically synthesized through the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:
CH3CH2CH2COOH+CH3CH2OH→CH3CH2CH2COOCH2CH3+H2O
Iodozinc(1+) can be prepared by reacting zinc with iodine in an appropriate solvent under controlled conditions. The reaction is:
Zn+I2→ZnI+
Industrial Production Methods
Ethyl butanoate is produced industrially through similar esterification processes, often using continuous flow reactors to optimize yield and efficiency. The production of iodozinc(1+) is less common on an industrial scale but can be achieved through specialized organometallic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl butanoate can be hydrolyzed back to butanoic acid and ethanol.
Reduction: Ethyl butanoate can be reduced to butanol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Iodozinc(1+) participates in various organometallic reactions, including:
Oxidative Addition: It can undergo oxidative addition with organic halides.
Transmetalation: It can participate in transmetalation reactions with other metal halides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts like sodium methoxide.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl butanoate is widely used in the food and fragrance industries due to its pleasant aroma. It is also used in scientific research to study esterification and hydrolysis reactions. Iodozinc(1+) is used in organometallic chemistry for the synthesis of complex organic molecules and in catalysis research.
Mechanism of Action
Ethyl Butanoate
The mechanism of action for ethyl butanoate in hydrolysis involves nucleophilic attack by water on the carbonyl carbon, followed by proton transfers and bond cleavage to yield butanoic acid and ethanol.
Iodozinc(1+)
Iodozinc(1+) acts as a Lewis acid, facilitating various organometallic reactions by stabilizing negative charges and activating substrates for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: Another ester with a fruity aroma, used as a solvent.
Methyl Butanoate: Similar structure but with a methyl group instead of an ethyl group, also used in fragrances.
Zinc Chloride: Similar to iodozinc(1+), used in various chemical reactions.
Uniqueness
Ethyl butanoate is unique for its specific aroma profile and its use in flavor and fragrance industries. Iodozinc(1+) is unique for its role in specialized organometallic reactions, offering different reactivity compared to other zinc halides.
Properties
CAS No. |
113274-34-3 |
|---|---|
Molecular Formula |
C6H11IO2Zn |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WXECUSYQRBTUTG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[CH-]C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


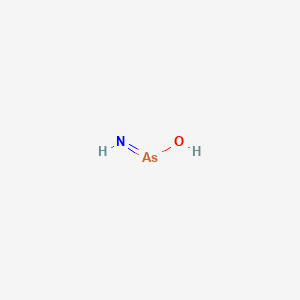
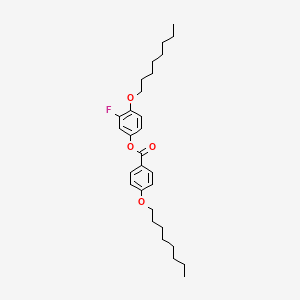
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
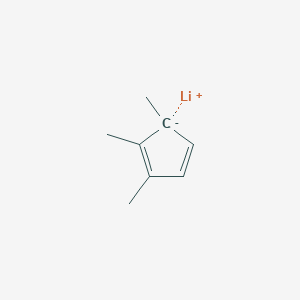
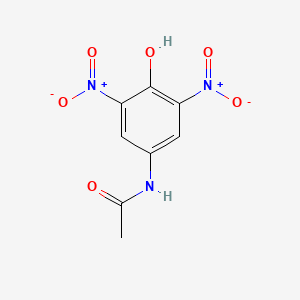
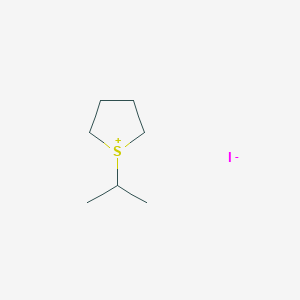
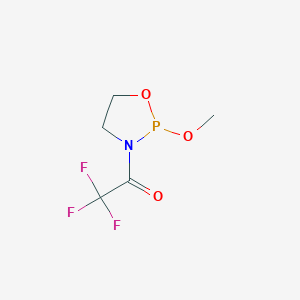
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
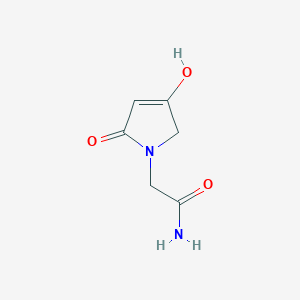
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
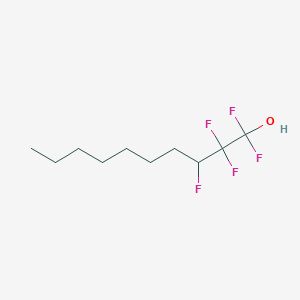
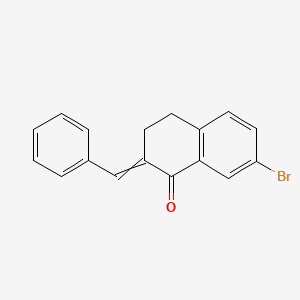
![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)
